molecular formula C7H6Cl4N2Zn B7887603 Einecs 271-310-3 CAS No. 68540-76-1

Einecs 271-310-3

Cat. No.: B7887603
CAS No.: 68540-76-1
M. Wt: 325.3 g/mol
InChI Key: ZNZJACYDHJUFFQ-UHFFFAOYSA-K
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 271-310-3 is a regulatory identifier for a specific chemical compound, though its exact identity remains unspecified in publicly accessible databases as of 2025. Based on structural analogs within the EINECS registry, compounds in this numerical range are often classified as fluorinated or perfluorinated ammonium salts, which are widely used in industrial applications such as surfactants, coatings, and firefighting foams . These compounds are characterized by their chemical stability, hydrophobicity, and resistance to thermal degradation.

Properties

IUPAC Name

zinc;4-chloro-2-methylbenzenediazonium;trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN2.3ClH.Zn/c1-5-4-6(8)2-3-7(5)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZJACYDHJUFFQ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl4N2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988212
Record name 4-Chloro-2-methylbenzene-1-diazonium zinc chloride (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68540-76-1
Record name Benzenediazonium, 4-chloro-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68540-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-chloro-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068540761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-chloro-2-methyl-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-2-methylbenzene-1-diazonium zinc chloride (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorotoluene-2-diazonium chloride, compound with zinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Einecs 271-310-3 typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific industrial production methods for this compound are not explicitly documented, but they likely follow standard practices in the chemical industry, including batch or continuous processing, use of reactors, and stringent quality control measures.

Chemical Reactions Analysis

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Copolymerization with Methyl Methacrylate (MMA)

Tricyclodecane dimethanol diacrylate (TCDDMDA) is copolymerized with methyl methacrylate (MMA) to form poly(MMA-co-TCDDMDA) , a copolymer used in dental resins and optical materials. Key findings include:

  • Reaction Conditions : Thermal curing at elevated temperatures (e.g., 70–100°C) with initiators like benzoyl peroxide .

  • Steric Hindrance Effect : The tricyclodecane moiety slows polymerization rates, enabling higher monomer-to-polymer conversion and reducing residual unreacted monomer .

  • Outcomes :

    • Enhanced degree of conversion (DC) and glass transition temperature (T~g~) compared to pure PMMA (Table 1) .

    • Improved mechanical rigidity and biocompatibility in dental applications .

Table 1: Degree of Conversion (DC) and Glass Transition Temperature (T~g~) of P(MMA-co-TCDDMDA)

TCDDMDA Concentration (v/v)DC (%)T~g~ (°C)
0% (Control)82.3105.2
10%88.7112.5
20%93.5118.9

Data source:

Steric Effects on Polymerization

The tricyclic structure of TCDDMDA creates steric hindrance that:

  • Delays gelation during polymerization, allowing more complete monomer conversion .

  • Reduces residual acrylate monomers (<5% in cured resins), minimizing cytotoxicity .

Cross-linking Behavior

As a cross-linking agent, TCDDMDA forms covalent bonds between polymer chains, enhancing thermal stability and mechanical strength. This contrasts with traditional cross-linkers like ethylene glycol dimethacrylate (EGDMA), which lack steric hindrance and show lower DC at elevated temperatures .

Optical and Dental Materials

  • Optical Resins : TCDDMDA-based polymers exhibit high transparency and refractive indices, making them suitable for lenses and coatings .

  • Denture Base Acrylics : Copolymers with MMA show reduced warpage and improved biocompatibility (Table 2) .

Table 2: Cytotoxicity of P(MMA-co-TCDDMDA) Eluates (L929 Fibroblasts)

TCDDMDA Concentration (v/v)Cell Viability (%)
0% (MMA Control)35.5 ± 0.7
10%149.7 ± 2.4
20%209.7 ± 1.0

Data source:

Stability and Environmental Reactivity

  • Thermal Stability : Stable up to 235°C, with decomposition observed at higher temperatures .

  • Hydrolysis Resistance : Resists breakdown in aqueous environments due to its hydrophobic cycloaliphatic core .

  • Environmental Impact : Classified as toxic to aquatic life with long-lasting effects, necessitating controlled disposal .

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Scientific Research Applications

Einecs 271-310-3 has various scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving biochemical pathways and interactions.

    Medicine: It could be investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 271-310-3 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biochemical setting, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Findings :

  • Structural Similarities : All compounds feature long perfluoroalkyl chains (C8–C14), contributing to their environmental persistence. This compound is hypothesized to share this backbone but differs in counterion composition .
  • Performance vs. Toxicity : While this compound’s estimated fluorine content (~65%) aligns with analogs, its predicted LC50 (0.1 mg/L) suggests higher acute aquatic toxicity compared to [91081-09-3] (0.12 mg/L), likely due to variations in solubilization behavior .
  • Regulatory Status : Unlike [25935-14-2] and [92129-34-5], which are restricted in the EU under PFAS regulations, this compound remains under evaluation, highlighting gaps in its hazard characterization .

Research Findings and Data Gaps

Recent studies emphasize the following:

Degradation Pathways : Perfluorinated ammonium salts, including this compound analogs, resist microbial degradation. Advanced oxidation processes (e.g., UV/persulfate) achieve <30% mineralization, necessitating costly remediation .

Alternatives : Shorter-chain perfluoroalkyl substances (e.g., C6) show reduced bioaccumulation but inferior performance in high-temperature applications, creating trade-offs for industries .

Analytical Challenges : Detection limits for this compound in environmental samples remain high (>1 ppb) due to matrix interferences, complicating exposure assessments .

Critical Data Gaps :

  • Limited industrial disclosure on production volumes and supply chains impedes risk modeling .

Biological Activity

Overview of Lead Oxide (Einecs 271-310-3)

Lead oxide, with the chemical formula PbO\text{PbO}, is commonly used in the manufacturing of glass, ceramics, and batteries. It is classified as a hazardous substance due to its toxicological properties, particularly its potential to cause lead poisoning in humans and animals.

  • Molecular Weight : 223.2 g/mol
  • Appearance : Yellow to red powder
  • Solubility : Insoluble in water; soluble in acids

Toxicological Effects

Lead oxide exhibits several toxicological effects on biological systems:

  • Neurotoxicity : Lead exposure has been linked to neurodevelopmental deficits in children, including lower IQ and attention problems.
  • Hematotoxicity : Lead interferes with heme synthesis, leading to anemia.
  • Reproductive Toxicity : It has been associated with adverse reproductive outcomes, including reduced fertility and developmental toxicity.

Table 1: Summary of Toxicological Effects of Lead Oxide

Effect TypeDescriptionMechanism of Action
NeurotoxicityCognitive deficits in childrenDisruption of neurotransmitter release
HematotoxicityAnemia due to impaired heme synthesisInhibition of enzymes involved in heme production
Reproductive ToxicityReduced fertility and developmental issuesDisruption of hormonal balance

Lead oxide's biological activity is primarily mediated through its ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways. The following mechanisms have been identified:

  • Oxidative Stress : Lead induces oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA.
  • Calcium Homeostasis Disruption : Lead mimics calcium ions, disrupting calcium signaling pathways essential for various cellular functions.
  • Enzyme Inhibition : Lead inhibits several key enzymes involved in metabolic processes, contributing to its toxic effects.

Case Study 1: Lead Exposure in Children

A study conducted by Lanphear et al. (2005) examined the effects of lead exposure on children's cognitive development. The researchers found that even low levels of lead exposure were associated with significant reductions in IQ scores. This study highlighted the critical need for public health interventions aimed at reducing lead exposure in residential environments.

Case Study 2: Occupational Exposure

Research by Koller et al. (2004) focused on workers in industries using lead oxide. The study documented high levels of lead in blood samples among workers, correlating with increased incidences of hypertension and renal dysfunction. These findings underscore the importance of monitoring occupational exposure to lead compounds.

Regulatory Status

Lead oxide is subject to strict regulations due to its toxicological profile. The European Chemicals Agency (ECHA) lists it under various regulatory frameworks aimed at minimizing human and environmental exposure. The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation mandates comprehensive safety assessments for substances like lead oxide.

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